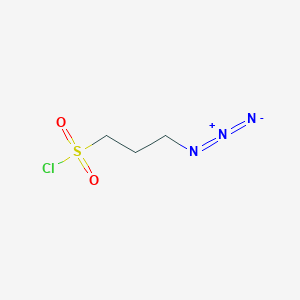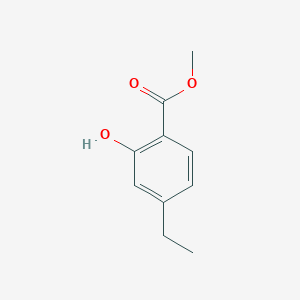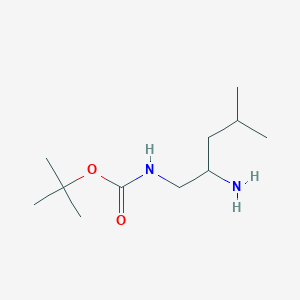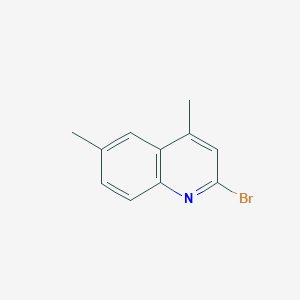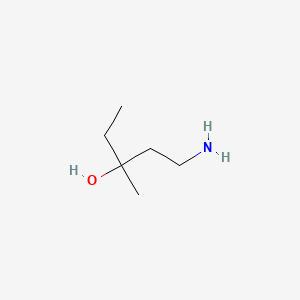
5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
“5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS Number: 134302-12-8 . It has a molecular weight of 240.26 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione” are not available, similar compounds like 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) are known to participate in Knoevenagel condensation reactions with aldehydes .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is 5-(cyclopentylcarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : 5-Phenyl-1,3-dioxane-4,6-dione derivatives can be synthesized through cycloaddition and transformation processes. These derivatives have a rigid cyclic structure and can undergo easy hydrolysis (Saidi, Shaterian, & Sheibani, 2000).
Chemical Reactions and Applications
- Hydroalkylation and Intramolecular Reactions : 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in platinum(II)/europium(III)-catalyzed intramolecular hydroalkylation, forming cyclohexanones in moderate to excellent yields (Liu & Widenhoefer, 2005).
Material Science and Polymer Research
- Polymer Toughening : A derivative of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione, specifically 3-Methylene-6-methyl-1,4-dioxane-2,5-dione, was synthesized and used for toughening polylactide, demonstrating significant improvements in toughness over conventional polylactide materials (Jing & Hillmyer, 2008).
Biochemistry and Medicinal Applications
- DPPH Radical Scavenging Activity : Studies on 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, using single crystal XRD and DFT techniques, revealed that these compounds exhibit notable DPPH radical scavenging activity and cytotoxicity against A431 cancer cell lines (Kumar, Prabhu, & Bhuvanesh, 2014).
Environmental Chemistry
- Corrosion Inhibition : Spirocyclopropane derivatives of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione showed effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption on steel surfaces was influenced by π-electrons and lone-pair electrons (Chafiq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXSBJOWHMRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

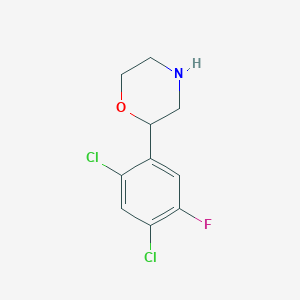
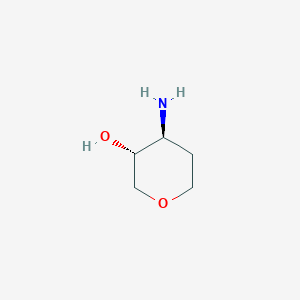
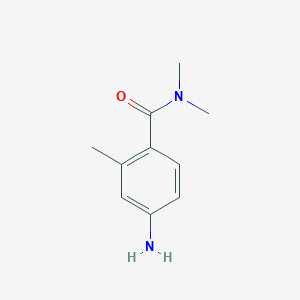
![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)
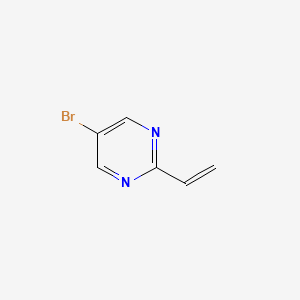
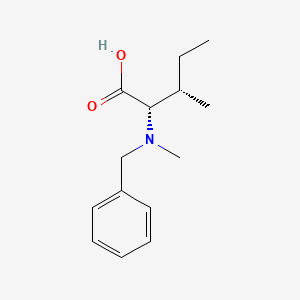
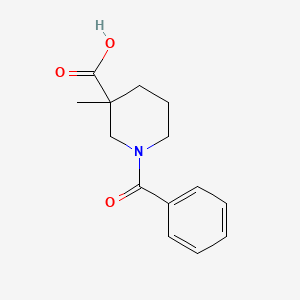
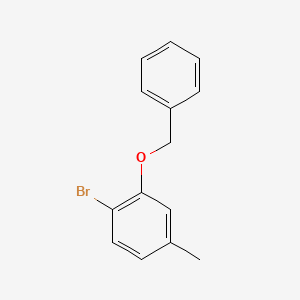
![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)
